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molecular formula C8H3F9N2 B8566080 4-Fluoro-2-methyl-6-pentafluoroethyl-5-trifluoromethylpyrimidine CAS No. 170865-78-8

4-Fluoro-2-methyl-6-pentafluoroethyl-5-trifluoromethylpyrimidine

Cat. No. B8566080
M. Wt: 298.11 g/mol
InChI Key: CDRONUTZMXUIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946234B2

Procedure details

5.0 g (16.8 mmol) of 4-fluoro-2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)pyrimidine are dissolved in 40 ml of acetonitrile. 986 mg (20.1 mmol) of sodium cyanide are added and the reaction mixture is stirred for 18 hours at 50° C. A further 493 mg (10.7 mmol) of sodium cyanide are added and the reaction mixture is stirred under reflux for three hours. After adding 100 ml of water and 100 ml of ethyl acetate, the organic phase is separated off. The aqueous phase is extracted three times with ethyl acetate. The combined organic phases are washed twice with water and with a saturated sodium chloride solution, then dried over sodium sulphate, filtered and the solvent is removed on a rotary evaporator. This gives 4.71 g of 2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)pyrimidine-4-carbonitrile (92%) as a dark oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
986 mg
Type
reactant
Reaction Step Two
Quantity
493 mg
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[C:6]([C:12]([F:18])([F:17])[C:13]([F:16])([F:15])[F:14])[N:5]=[C:4]([CH3:19])[N:3]=1.[C-:20]#[N:21].[Na+].O.C(OCC)(=O)C>C(#N)C>[CH3:19][C:4]1[N:3]=[C:2]([C:20]#[N:21])[C:7]([C:8]([F:11])([F:10])[F:9])=[C:6]([C:12]([F:18])([F:17])[C:13]([F:16])([F:15])[F:14])[N:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=NC(=NC(=C1C(F)(F)F)C(C(F)(F)F)(F)F)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
986 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
493 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 18 hours at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed twice with water and with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed on a rotary evaporator

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CC1=NC(=C(C(=N1)C#N)C(F)(F)F)C(C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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